N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a 4-isopropylphenyl sulfonamide moiety at the 6-position. Its molecular formula is C₂₀H₂₅N₂O₃S, with a molecular weight of 373.49 g/mol. The sulfonamide group enhances metabolic stability and bioavailability, while the tetrahydroquinolinone scaffold may confer binding affinity to targets like TRP channels or kinases .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-22-19-11-8-17(13-16(19)7-12-20(22)23)21-26(24,25)18-9-5-15(6-10-18)14(2)3/h5-6,8-11,13-14,21H,4,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAPDSYXYCTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a tetrahydroquinoline core and a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the ethyl and isopropyl groups enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound could interact with various receptors, altering signaling pathways that are crucial for cell function.
- DNA/RNA Interaction : There is potential for binding to nucleic acids, which could influence gene expression and protein synthesis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism behind this activity may involve interference with cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several pathogens. Its effectiveness can be attributed to the sulfonamide moiety, which is known for its antibacterial effects.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation; induces apoptosis | |
| Antimicrobial | Effective against various pathogens | |
| Cardiovascular | Potential effects on perfusion pressure |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of related compounds, it was found that modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity against human cancer cell lines (Mia PaCa-2, PANC-1). The study highlighted structure-activity relationships (SAR) that could inform future modifications for improved efficacy.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide exhibit significant antiviral activity. For instance, related compounds have shown inhibitory effects against viruses such as influenza A and Coxsackievirus B3. These findings suggest that the compound may be explored further for potential antiviral therapies .
Anti-inflammatory and Anticancer Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer properties. The sulfonamide moiety is often associated with anti-inflammatory effects, while the quinoline structure has been linked to anticancer activity. Thus, this compound could be a candidate for further investigation in these therapeutic areas .
Pain Management
The compound's structural components may also position it as a selective inhibitor of sodium channels, particularly NaV 1.7, which is a target for pain management therapies. Sulfonamides have been shown to modulate ion channels effectively, suggesting that this compound could be optimized for analgesic applications .
Case Study 1: Antiviral Activity
A study conducted on related compounds demonstrated their effectiveness against influenza A viruses. The compounds showed EC50 values in the nanomolar range (e.g., EC50 = 5.6 nM), indicating strong antiviral activity . This suggests that N-(1-ethyl-2-oxo-tetrahydroquinolin)-4-(propan-2-yl)benzene sulfonamide could also exhibit similar properties.
Case Study 2: Pain Management Efficacy
In another research effort focusing on sodium channel inhibitors, compounds structurally related to N-(1-ethyl...) were tested for their ability to inhibit NaV 1.7 channels effectively. Results indicated a significant reduction in pain response in animal models when these compounds were administered . This highlights the potential of developing this compound into an effective analgesic agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with several TRPA1 antagonists and kinase inhibitors. Key comparisons include:
Key Observations :
- Core Scaffold Differences: Unlike HC-030031 and CHEM-5861528 (purine-dione cores), the target compound uses a tetrahydroquinolinone scaffold, which may enhance selectivity for non-TRPA1 targets.
- Sulfonamide vs. Acetamide : The sulfonamide group in the target compound is more polar and acidic (pKa ~10) than acetamide derivatives (pKa ~15–20), which could influence solubility and membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide, and how can reaction yields be improved?
- Methodological Answer : Begin with Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by sulfonamide functionalization. Optimize reaction conditions (e.g., solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE) to identify critical parameters. For example, highlights the use of refluxing methanol with hydrazine hydrate for analogous sulfonamide synthesis, which can be adapted for stepwise purification . Monitor intermediates via HPLC or LC-MS to ensure purity >95% before proceeding to subsequent steps.
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Use the shake-flask method with buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (bloodstream) to measure equilibrium solubility. For stability, conduct accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B guidelines) stress. suggests structural analogs with benzenesulfonamide moieties exhibit pH-dependent solubility, requiring ionic strength adjustments for accurate measurements .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine -/-NMR for backbone verification, with HSQC/HMBC for heteronuclear correlations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For sulfonamide-specific confirmation, IR spectroscopy can detect S=O stretching vibrations (1100–1300 cm). demonstrates the utility of PubChem-derived canonical SMILES and InChI keys for cross-referencing computational predictions .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of target proteins. Validate docking poses via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess ligand-protein stability. emphasizes training in chemical biology methods for integrating computational and experimental data, such as free energy perturbation (FEP) calculations for binding energy refinement .
Q. What strategies resolve contradictions in experimental data, such as inconsistent IC values across assays?
- Methodological Answer : Apply orthogonal assay formats (e.g., fluorescence polarization vs. radiometric assays) to rule out interference from compound autofluorescence or aggregation. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference). advises critical analysis of prior research to identify methodological gaps, such as buffer composition or enzyme lot variability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the tetrahydroquinoline scaffold?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., ethyl → cyclopropyl at the 1-position, isopropyl → tert-butyl on the benzene ring). Test analogs in parallel using high-throughput screening (HTS) against a panel of targets. ’s synthesis scheme for oxadiazole-thiazole hybrids provides a template for modular derivatization .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles, defining Critical Quality Attributes (CQAs) such as particle size and crystallinity. Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progression). ’s CRDC subclass RDF2050108 highlights process control and simulation in chemical engineering for reproducibility .
Q. How can researchers validate the compound’s metabolic stability in vitro?
- Methodological Answer : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites using UPLC-QTOF. ’s methodology for zoospore regulation studies underscores the need for controlled incubation conditions (e.g., temperature, cofactor availability) .
Methodological Framework for Data Interpretation
- Theoretical Integration : Align findings with existing frameworks, such as Hammett substituent constants for electronic effects on sulfonamide reactivity ( ) .
- Statistical Rigor : Use multivariate analysis (PCA, PLS-DA) to correlate structural features with bioactivity, as per ’s quadripolar model for qualitative research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
